molecular formula C19H22N2O3 B268894 3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide

3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide

Katalognummer B268894
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: RYQVRXXAGTWMFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as EIBA and is used as a tool compound in biochemical and physiological studies.

Wirkmechanismus

The mechanism of action of 3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide involves the inhibition of carnitine palmitoyltransferase 1 (CPT1), which is an enzyme involved in the transport of fatty acids into the mitochondria for oxidation. By inhibiting CPT1, EIBA blocks the transport of fatty acids into the mitochondria, leading to a decrease in fatty acid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide have been extensively studied. Inhibition of CPT1 by EIBA has been shown to lead to a decrease in fatty acid oxidation, which can have various effects on cellular metabolism. Additionally, EIBA has been shown to affect insulin secretion and glucose homeostasis, suggesting a potential role in the treatment of metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its specificity for CPT1 inhibition. This allows for the study of fatty acid metabolism and mitochondrial function with high precision. However, a limitation of using EIBA is its potential toxicity at high concentrations, which can affect cellular viability and the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide. One potential direction is the investigation of its effects on other metabolic pathways and cellular processes. Additionally, the development of more specific and less toxic CPT1 inhibitors could lead to new therapeutic options for metabolic disorders. Finally, the application of EIBA in animal models could provide valuable insights into its in vivo effects and potential clinical applications.
Conclusion:
In conclusion, 3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields. Its specificity for CPT1 inhibition allows for the study of fatty acid metabolism and mitochondrial function with high precision. However, its potential toxicity at high concentrations limits its use in lab experiments. Further research is needed to fully understand the biochemical and physiological effects of EIBA and its potential therapeutic applications.

Synthesemethoden

The synthesis of 3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide involves the reaction of 3-amino-N-isopropylbenzamide with 3-ethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be isolated and purified through various methods.

Wissenschaftliche Forschungsanwendungen

3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide is used as a tool compound in various biochemical and physiological studies. It is commonly used to study the transport of fatty acids into the mitochondria and the regulation of mitochondrial function. EIBA has also been used to investigate the role of fatty acid metabolism in insulin secretion and the regulation of glucose homeostasis.

Eigenschaften

Produktname

3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

3-[(3-ethoxybenzoyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-10-6-8-15(12-17)19(23)21-16-9-5-7-14(11-16)18(22)20-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

RYQVRXXAGTWMFP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Kanonische SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.